

The Pivotal Intermediate: A Technical Guide to 2,4-Dichloro-5-cyanothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-cyanothiazole

Cat. No.: B1356297

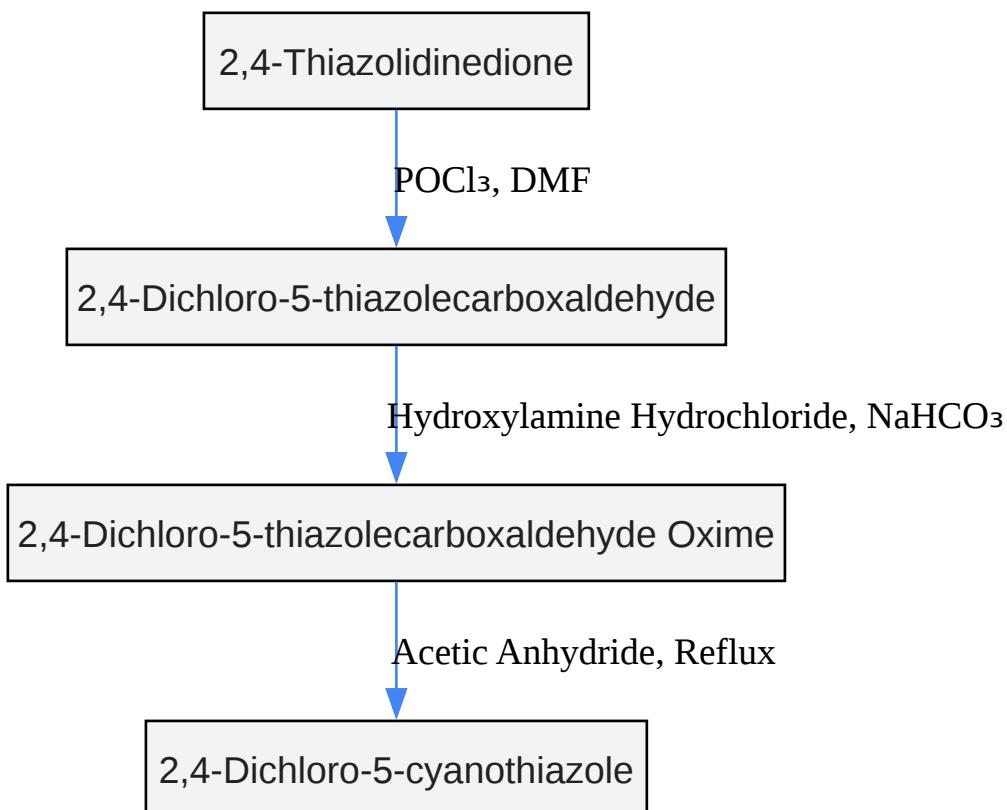
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanothiazole is a highly reactive and versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring two reactive chlorine atoms and a cyano group on a thiazole scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of **2,4-dichloro-5-cyanothiazole**, with a focus on its role in drug discovery and development.

Physicochemical Properties


While detailed experimental data on all physicochemical properties are not extensively published in readily available literature, the fundamental characteristics of **2,4-dichloro-5-cyanothiazole** can be summarized.

Property	Value	Reference
Molecular Formula	C ₄ Cl ₂ N ₂ S	[1]
Molecular Weight	179.04 g/mol	[1]
Appearance	Colorless crystals	[2]
Melting Point	34-35°C	[2]
CAS Number	82554-18-5	[3]

Synthesis of 2,4-Dichloro-5-cyanothiazole

A well-documented and efficient synthetic route to **2,4-dichloro-5-cyanothiazole** proceeds via a two-step process starting from 2,4-thiazolidinedione. This pathway involves the formation of 2,4-dichloro-5-thiazolecarboxaldehyde and its subsequent conversion to the corresponding oxime, which is then dehydrated to yield the final product.[\[4\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **2,4-dichloro-5-cyanothiazole**.

Experimental Protocols

Step 1: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde[4]

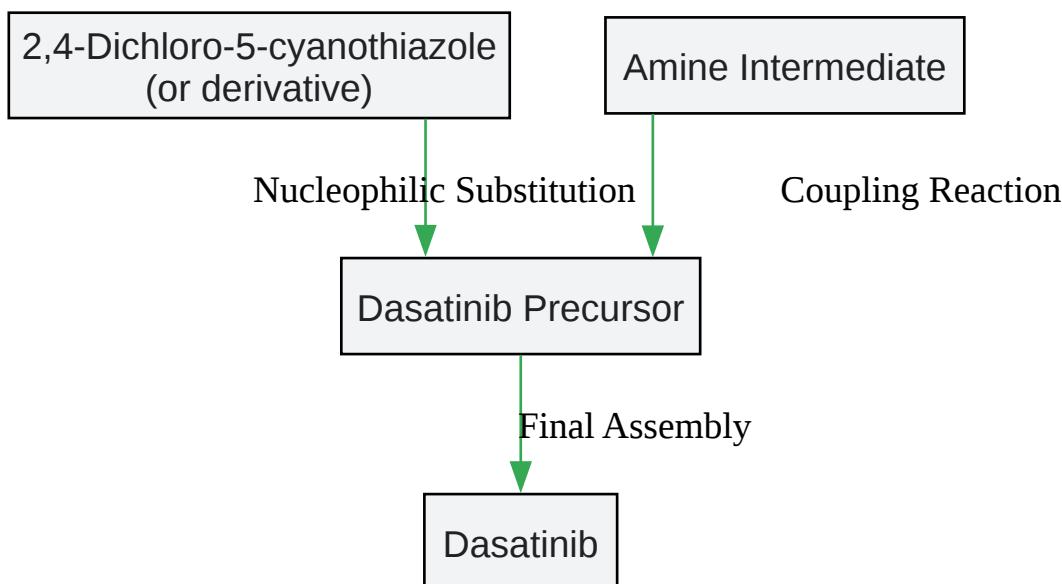
- Reagents: 2,4-thiazolidinedione, phosphorus oxychloride (POCl_3), dimethylformamide (DMF).
- Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise at 10-20°C. The mixture is then heated to 80-85°C for one hour, followed by heating to reflux (approximately 115°C) until the evolution of hydrogen chloride gas ceases (about 8 hours). After cooling, excess phosphorus oxychloride is removed by distillation under vacuum. The remaining residue is carefully poured onto ice water and extracted with methylene chloride. The combined organic phases are washed, dried, and concentrated to yield the crude product.
- Purification: The crude 2,4-dichloro-5-thiazolecarboxaldehyde can be purified by distillation, crystallization from petroleum ether, or chromatography.
- Yield: 50-60% of theory.[4]

Step 2: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime[4]

- Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.
- Procedure: A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in ethanol is added to a solution of sodium bicarbonate (2.2 mol) and hydroxylamine hydrochloride (2.2 mol) in water at room temperature with stirring. A precipitate forms, and the mixture is stirred for one hour. The solid is collected by filtration, washed with water, and dried.
- Yield: Approximately 99% of theory.[4]

Step 3: Preparation of **2,4-Dichloro-5-cyanothiazole**[2]

- Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde oxime, acetic anhydride.
- Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred in acetic anhydride (2 liters) at reflux temperature (137°C) for 4 hours. The product is then isolated by fractional distillation under reduced pressure.
- Yield: 75.7% of theory.[2]


Step	Product	Key Reagents	Reaction Conditions	Yield
1	2,4-Dichloro-5-thiazolecarboxaldehyde	POCl ₃ , DMF	Reflux (~115°C)	50-60%[4]
2	2,4-Dichloro-5-thiazolecarboxaldehyde Oxime	NH ₂ OH·HCl, NaHCO ₃	Room Temperature	~99%[4]
3	2,4-Dichloro-5-cyanothiazole	Acetic Anhydride	Reflux (137°C)	75.7%[2]

Applications as a Chemical Intermediate

The reactivity of the two chlorine atoms and the cyano group makes **2,4-dichloro-5-cyanothiazole** a valuable precursor for a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.

In Pharmaceutical Synthesis

A significant application of **2,4-dichloro-5-cyanothiazole** is as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, a medication used to treat certain types of cancer.[5][6][7][8][9] The synthesis of Dasatinib involves the reaction of a derivative of **2,4-dichloro-5-cyanothiazole** with other complex molecules.

[Click to download full resolution via product page](#)

Caption: Role of **2,4-dichloro-5-cyanothiazole** in Dasatinib synthesis.

The chloro substituents on the thiazole ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is central to its utility in building the complex molecular framework of Dasatinib and other potential drug candidates.

In Agrochemical Synthesis

2,4-Dichloro-5-cyanothiazole is a known intermediate in the preparation of herbicidal compounds.^{[4][10]} Specifically, it is a precursor for the synthesis of thiazolyloxyacetamide type herbicides. The thiazole moiety is a common scaffold in agrochemicals due to its biological activity.^{[11][12][13][14]}

Key Reactions and Mechanistic Considerations

The chemistry of **2,4-dichloro-5-cyanothiazole** is dominated by the reactivity of its functional groups.

- Nucleophilic Aromatic Substitution: The chlorine atoms at the 2- and 4-positions are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the cyano group and the thiazole ring facilitates these reactions. The regioselectivity of the substitution can often be controlled by reaction conditions.

- Reactions of the Cyano Group: The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents.

Conclusion

2,4-Dichloro-5-cyanothiazole is a chemical intermediate of considerable synthetic utility. Its well-established synthesis and the versatile reactivity of its functional groups have positioned it as a key building block in the development of important pharmaceuticals, such as Dasatinib, and various agrochemicals. For researchers and professionals in drug discovery and chemical development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the creation of novel and effective molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2,4-dichloro-5-cyanothiazole (C4Cl₂N₂S) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. 2,4-Dichloro-5-cyanothiazole | [frontierspecialtychemicals.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. A kind of synthetic method of dasatinib intermediate - Eureka | Patentsnap [eureka.patsnap.com]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]
- 11. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Intermediate: A Technical Guide to 2,4-Dichloro-5-cyanothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356297#2-4-dichloro-5-cyanothiazole-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com